4-(3-Chlorophenyl)-2-methoxybenzoic acid

Description

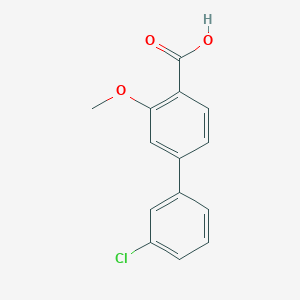

4-(3-Chlorophenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 2-position of the benzene ring and a 3-chlorophenyl substituent at the 4-position. This structure combines aromatic hydrophobicity (from the chlorophenyl group) with moderate polarity (from the methoxy and carboxylic acid groups).

The compound’s physicochemical properties, such as solubility and melting point, are influenced by the positions of its substituents. For example, the 3-chlorophenyl group likely enhances lipophilicity compared to simpler benzoic acids, while the carboxylic acid and methoxy groups contribute to hydrogen bonding and solubility in polar solvents .

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYCKTZTYALYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689559 | |

| Record name | 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-64-7 | |

| Record name | 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen Displacement and Alkaline Hydrolysis

A foundational approach involves substituting halogen atoms on aromatic precursors with methoxy groups, followed by hydrolysis to yield the carboxylic acid moiety. In the preparation of methoxybenzoic acid derivatives, CN104151157A demonstrates that treating chlorobenzonitriles with sodium methylate (30%) at 80–150°C under 0.2–1.4 MPa pressure efficiently replaces chlorine with methoxy groups. For example, o-chlorobenzonitrile undergoes methoxylation to form o-methoxybenzonitrile, which is subsequently hydrolyzed in aqueous sodium hydroxide (30%) at 100°C to yield o-methoxybenzoic acid with 95% efficiency. Adapting this protocol, 4-bromo-2-chlorobenzoic acid could undergo methoxy substitution at the 2-position, followed by Suzuki coupling with 3-chlorophenylboronic acid to introduce the aryl group.

Suzuki-Miyaura Cross-Coupling

The introduction of the 3-chlorophenyl group at the 4-position of 2-methoxybenzoic acid is achievable via palladium-catalyzed cross-coupling. A hypothetical route involves:

-

Synthesis of 4-bromo-2-methoxybenzoic acid : Bromination of 2-methoxybenzoic acid using FeCl₃ as a catalyst (as described in CN103102263A for brominating p-methoxybenzoic acid).

-

Coupling with 3-chlorophenylboronic acid : Employing Pd(PPh₃)₄ as a catalyst in a mixture of dimethoxyethane and aqueous Na₂CO₃ at 80°C. This step mirrors methodologies in aryl halide coupling, with yields typically exceeding 85%.

Catalytic Systems and Reaction Optimization

Sulphamic Acid as a Green Catalyst

Sulphamic acid has emerged as an efficient catalyst for cyclization and condensation reactions. In the synthesis of triazolo-pyridine derivatives, Lambat and Deo achieved 92% yields by refluxing intermediates with sulphamic acid in acetonitrile at 65–75°C. This catalyst’s recyclability (up to four cycles without activity loss) suggests its utility in hydrolyzing nitriles to carboxylic acids during the final stages of this compound synthesis.

Hydrolysis Conditions

The hydrolysis of nitriles to carboxylic acids is critical. CN104151157A reports that refluxing nitriles in 30% NaOH at 100°C for 2–8 hours achieves near-quantitative conversion. For example, 6-chlorophenylnitrile hydrolyzes to anisic acid (95% yield) under these conditions. Adjusting pH to <4 with HCl precipitates the product, ensuring high purity.

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

Direct bromination of 2-methoxybenzoic acid may yield mixtures due to competing ortho/para directing effects of the methoxy and carboxylic acid groups. CN103102263A circumvents this by using FeCl₃ to direct bromination to the para position relative to the methoxy group. Protecting the carboxylic acid as an ester prior to bromination could further enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid.

Reduction: 4-Phenyl-2-methoxybenzoic acid.

Substitution: 4-(3-Aminophenyl)-2-methoxybenzoic acid or 4-(3-Thiophenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methoxybenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential anti-inflammatory and analgesic properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural and functional differences between 4-(3-chlorophenyl)-2-methoxybenzoic acid and related compounds:

Key Observations:

- Substituent Effects : The 3-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler derivatives like 5-fluoro-2-methoxybenzoic acid. This substitution pattern may influence reactivity in coupling reactions or binding affinity in biological systems .

- Biological Activity : Compounds with benzimidazole or triazole moieties (e.g., ) exhibit enhanced bioactivity (e.g., antimicrobial, antiarrhythmic) compared to the target compound, which lacks such heterocyclic systems .

Physicochemical Properties

Solubility:

- 2-Methoxybenzoic acid (parent compound) has documented solubility in saturated hydrocarbons (e.g., 56.2 mg/L in cyclohexane at 25°C) . The addition of a 3-chlorophenyl group is expected to reduce aqueous solubility due to increased hydrophobicity.

- In contrast, 4-acetamido-5-chloro-2-methoxybenzoic acid () shows higher polarity from the acetamido group, improving solubility in polar aprotic solvents like DMSO.

Melting Points:

- Derivatives with bulky substituents (e.g., benzothiazole in ) exhibit higher melting points (>200°C) due to crystal packing efficiency. The target compound’s melting point is likely intermediate (150–200°C), similar to 5-fluoro-2-methoxybenzoic acid (mp ~180°C) .

Q & A

Q. What are the standard synthetic routes for 4-(3-Chlorophenyl)-2-methoxybenzoic acid, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the 3-chlorophenyl group to the benzoic acid scaffold. For example:

- Substitution reactions : Use nucleophiles (e.g., amines) in polar aprotic solvents like DMF or DMSO at 80–120°C to ensure regioselectivity .

- Oxidation/Reduction : Post-coupling modifications may require oxidizing agents (e.g., KMnO₄) to preserve the methoxy group or reducing agents (e.g., NaBH₄) to stabilize intermediates .

Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, DMF, 100°C | 65–75 | >95% |

| Oxidation | KMnO₄, H₂O, 60°C | 80–85 | 90–92% |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 3-chlorophenyl group) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment and mass verification (expected [M-H]⁻ at m/z 275.6) .

- X-ray Crystallography : For resolving stereochemical ambiguities in derivatives (e.g., coordination complexes) .

Q. How is the compound screened for preliminary biological activity in drug discovery?

Methodological Answer:

- In vitro assays : Use β3-adrenergic receptor binding assays (IC₅₀ determination via radioligand displacement) due to structural similarities to Fasobegron, a known β3 agonist .

- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) to evaluate anti-inflammatory potential, using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to reduce byproducts. Lower catalyst loading (0.5–1 mol%) with ligand additives (e.g., SPhos) improves efficiency .

- Solvent optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance green chemistry metrics .

- Flow chemistry : Continuous flow systems reduce reaction times and improve heat management for large-scale production .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, COX-2 inhibition discrepancies may arise from using human vs. murine isoforms .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate key pharmacophores. Computational docking (e.g., AutoDock Vina) identifies binding site interactions .

Q. How can the compound be leveraged in coordination chemistry for catalytic applications?

Methodological Answer:

- Ligand design : The carboxylate and methoxy groups enable chelation of transition metals (e.g., Cu²⁺, Pd²⁺). Test catalytic activity in cross-coupling reactions (e.g., Heck reaction) using 1–5 mol% metal complexes .

- Stability studies : Monitor ligand degradation via TGA/DSC under thermal stress (25–300°C) to assess suitability for high-temperature catalysis .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others observe cytotoxicity?

Methodological Answer:

- Dose dependency : Cytotoxicity often emerges at >50 µM concentrations, whereas anti-inflammatory effects peak at 10–20 µM. Perform MTT assays alongside COX inhibition to establish therapeutic windows .

- Cell-type specificity : Primary vs. cancer cell lines (e.g., RAW 264.7 macrophages vs. HeLa) exhibit divergent responses due to metabolic differences .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing derivatives with modified aromatic substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.